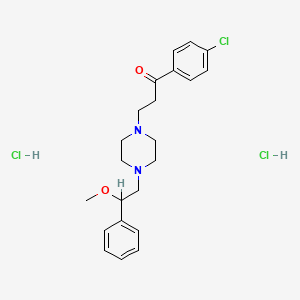
4'-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl ring, a piperazine ring, and a propiophenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps:
Formation of the Propiophenone Moiety: This step involves the reaction of a chlorinated benzaldehyde with a suitable ketone under acidic or basic conditions to form the propiophenone structure.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the propiophenone intermediate.
Attachment of the Beta-Methoxyphenethyl Group: This step involves the reaction of the piperazine intermediate with a beta-methoxyphenethyl halide under basic conditions to form the final product.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the propiophenone moiety, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 4’-Chloro-3-(4-(beta-hydroxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
- 4’-Chloro-3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
- 4’-Chloro-3-(4-(beta-methylphenethyl)-1-piperazinyl)propiophenone dihydrochloride
Uniqueness
4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is unique due to the presence of the beta-methoxyphenethyl group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can be attributed to differences in molecular interactions and binding affinities with biological targets.
特性
CAS番号 |
21263-24-1 |
|---|---|
分子式 |
C22H29Cl3N2O2 |
分子量 |
459.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C22H27ClN2O2.2ClH/c1-27-22(19-5-3-2-4-6-19)17-25-15-13-24(14-16-25)12-11-21(26)18-7-9-20(23)10-8-18;;/h2-10,22H,11-17H2,1H3;2*1H |
InChIキー |
XHZUDOGNJOVGLM-UHFFFAOYSA-N |
正規SMILES |
COC(CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


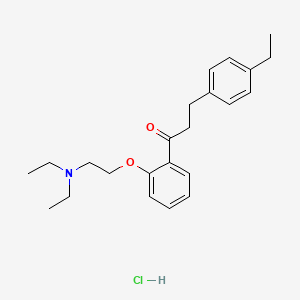
![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
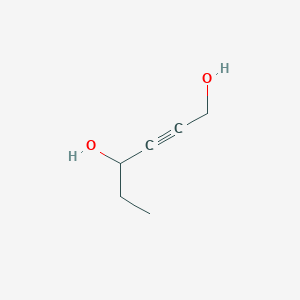
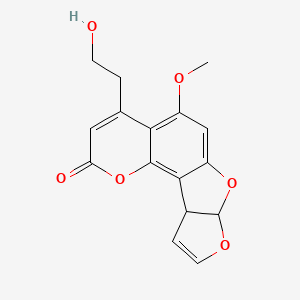
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)


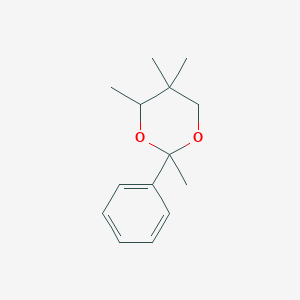
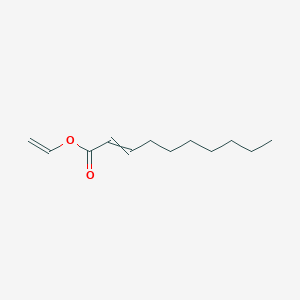
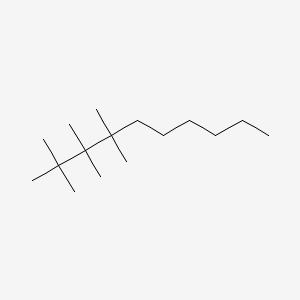

![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)


